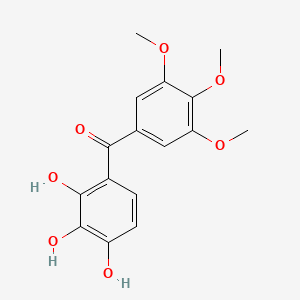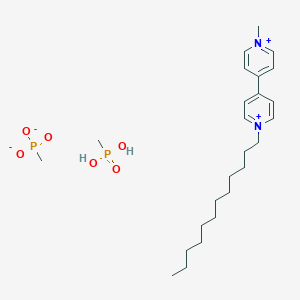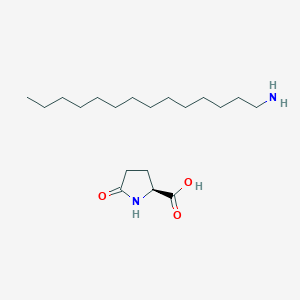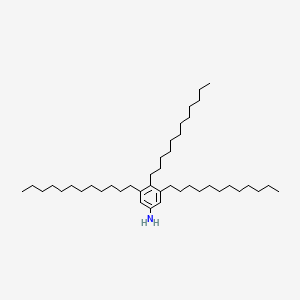
Phosphoric acid--2-propylheptan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–2-propylheptan-1-ol (1/1) is a chemical compound formed by the reaction of phosphoric acid with 2-propylheptan-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-propylheptan-1-ol typically involves the esterification of phosphoric acid with 2-propylheptan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–2-propylheptan-1-ol may involve continuous processes where phosphoric acid and 2-propylheptan-1-ol are fed into a reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid–2-propylheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphorous-containing compounds.
Substitution: The hydroxyl group in 2-propylheptan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid esters, while reduction could produce phosphorous-containing alcohols or other derivatives.
Applications De Recherche Scientifique
Phosphoric acid–2-propylheptan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphoric acid–2-propylheptan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as in therapeutic applications or biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another ester of phosphoric acid with similar properties and applications.
H-Phosphonates: Compounds containing the H–P=O structural motif, used in various chemical reactions and applications.
Uniqueness
Phosphoric acid–2-propylheptan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
873779-52-3 |
|---|---|
Formule moléculaire |
C10H25O5P |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
phosphoric acid;2-propylheptan-1-ol |
InChI |
InChI=1S/C10H22O.H3O4P/c1-3-5-6-8-10(9-11)7-4-2;1-5(2,3)4/h10-11H,3-9H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
VMFRWCRGPGTJHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC)CO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
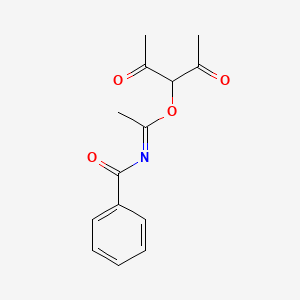
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
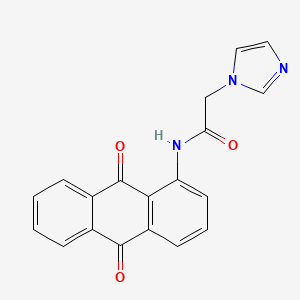
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
